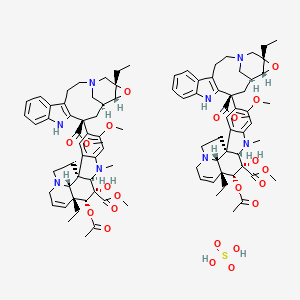
Leurosine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinleurosine sulfate is an indole alkaloid derived from the leaves of the periwinkle plant, Catharanthus roseus. This compound is part of the vinca alkaloids family, which are known for their potent antineoplastic properties. Vinthis compound has been studied for its potential in cancer treatment due to its ability to inhibit cell division .
准备方法
合成路线和反应条件: 长春瑞滨硫酸盐通常从长春花中提取。提取过程涉及多个步骤,包括使用苯和氯仿等溶剂。首先将植物材料干燥,然后进行溶剂提取。 然后使用色谱技术对粗提物进行纯化,以分离长春瑞滨 .
工业生产方法: 在工业规模上,长春瑞滨硫酸盐通过提取和半合成过程的结合来生产。植物材料以大量加工,以获得粗提物,然后将其纯化并转化为硫酸盐形式。 该过程确保了适合药用的一致性和高质量的产品 .
化学反应分析
反应类型: 长春瑞滨硫酸盐会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其治疗特性至关重要 .
常用试剂和条件: 长春瑞滨硫酸盐反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保实现所需的修饰 .
主要形成的产物: 长春瑞滨硫酸盐反应形成的主要产物包括各种衍生物,这些衍生物已对其增强的抗肿瘤活性进行了研究。 与母体化合物相比,这些衍生物通常更有效,并具有更好的药代动力学特性 .
科学研究应用
长春瑞滨硫酸盐具有广泛的科学研究应用。在化学中,它被用作研究吲哚生物碱合成和修饰的模型化合物。在生物学中,它被用来研究细胞分裂和抗肿瘤药物的作用机制。 在医学中,长春瑞滨硫酸盐正在被研究用于癌症治疗,特别是在治疗白血病和淋巴瘤方面 .
作用机制
长春瑞滨硫酸盐通过破坏微管动力学发挥作用,微管动力学对于细胞分裂至关重要。该化合物与微管蛋白结合,阻止微管的形成,导致有丝分裂停止。这会导致细胞死亡,特别是在快速分裂的癌细胞中。 长春瑞滨硫酸盐的分子靶点包括微管蛋白和其他参与细胞周期调节的蛋白质 .
与相似化合物的比较
长春瑞滨硫酸盐与其他长春花生物碱相似,例如长春碱、长春新碱和长春地辛。它具有独特的特性,使其与众不同。例如,与长春碱和长春新碱相比,长春瑞滨硫酸盐对微管蛋白的结合亲和力不同,这会导致不同的治疗结果。 其他类似的化合物包括长春瑞林和长春氟宁,它们也被用于癌症治疗 .
相似化合物的比较
Vinleurosine sulfate is similar to other vinca alkaloids such as vinblastine, vincristine, and vindesine. it has unique properties that make it distinct. For example, vinthis compound has a different binding affinity for tubulin compared to vinblastine and vincristine, which can result in different therapeutic outcomes. Other similar compounds include vinorelbine and vinflunine, which are also used in cancer therapy .
属性
IUPAC Name |
methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXIQRLONXJLF-FOVAWKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H114N8O22S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1716.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-68-4 |
Source


|
| Record name | Vinleurosine sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054081684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinleurosine sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7E5NU015T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
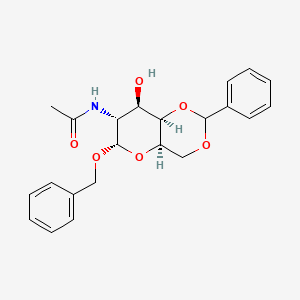
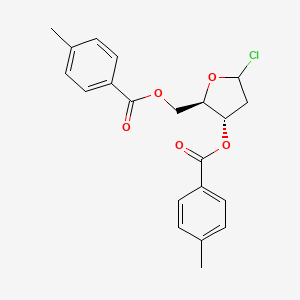
![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)




![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)
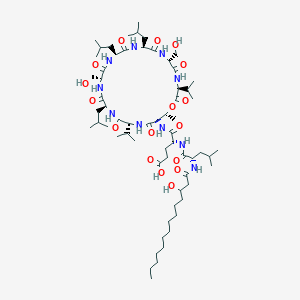
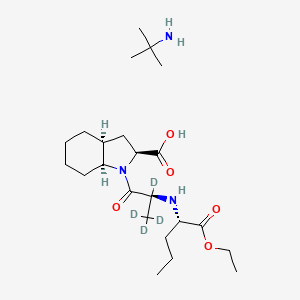
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)



